Structural Authentication: 5-O-Ethyl Ether vs. Hydroxyl in Cleroindicin D
The primary structural differentiation of 5-O-Ethylcleroindicin D from its parent compound, Cleroindicin D, is the substitution at the C-5 position. The target compound possesses an ethoxy group (-OCH2CH3), while Cleroindicin D has a hydroxyl group (-OH) . This is confirmed by the IUPAC name and spectral data from the original isolation paper, where the structure was elucidated by NMR and chemical evidence [1].
| Evidence Dimension | Functional Group at the C-5 Position |
|---|---|
| Target Compound Data | Ethoxy group (-OCH2CH3); IUPAC: (3aS,4S,7aS)-4-ethoxy-3a-hydroxyhexahydrobenzofuran-6(2H)-one |
| Comparator Or Baseline | Cleroindicin D: Hydroxyl group (-OH); IUPAC: (3aR,4R,7aR)-3a,4-dihydroxyhexahydro-1-benzofuran-6(2H)-one |
| Quantified Difference | Replacement of a hydrogen-bond donor (-OH) with an ethyl group, increasing the molecular weight by 28.06 g/mol (from 172.18 to 200.23 g/mol). |
| Conditions | Structural elucidation was performed using 1D and 2D NMR spectroscopy and mass spectrometry on isolates from Clerodendrum bungei aerial parts. |
Why This Matters
This functional group swap directly impacts the compound's lipophilicity (LogP) and hydrogen-bonding capacity, which are key drivers of pharmacokinetic behavior and target engagement, making the two compounds non-interchangeable for any biological assay.
- [1] Yang, H., Hou, A. J., Mei, S. X., Sun, H. D., & Che, C. T. (2002). Constituents of Clerodendrum bungei. Journal of Asian Natural Products Research, 4(3), 165–169. View Source
